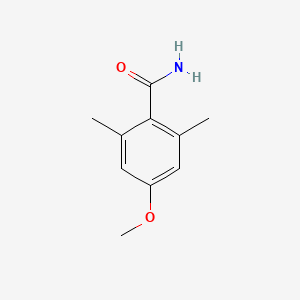

4-Methoxy-2,6-dimethylbenzamide

Description

Properties

IUPAC Name |

4-methoxy-2,6-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-6-4-8(13-3)5-7(2)9(6)10(11)12/h4-5H,1-3H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXJVOUJVODOFER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)N)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2,6-dimethylbenzamide typically involves the acylation of 4-methoxy-2,6-dimethylbenzoic acid with an appropriate amine. One common method is the reaction of 4-methoxy-2,6-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia or an amine to yield the amide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and optimized conditions to ensure high yield and purity. The process generally includes steps such as:

Formation of Acid Chloride: Reacting 4-methoxy-2,6-dimethylbenzoic acid with thionyl chloride.

Amidation: Reacting the acid chloride with ammonia or an amine under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2,6-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The amide group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents such as sodium hydroxide or other strong bases.

Major Products Formed:

Oxidation: 4-Hydroxy-2,6-dimethylbenzamide.

Reduction: 4-Methoxy-2,6-dimethylbenzylamine.

Substitution: Various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

4-Methoxy-2,6-dimethylbenzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-2,6-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amide groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Metabolic Stability and Pharmacokinetics

Key differences between 4-Methoxy-2,6-dimethylbenzamide and related benzamides arise from substituent positioning and metabolic pathways:

| Compound | Substituents | Metabolic Pathway (N-acetylation) | Plasma Half-Life (Mice) | ED₅₀ (MES Seizures, mg/kg) |

|---|---|---|---|---|

| This compound | 4-methoxy, 2,6-dimethyl | No detectable metabolism | Long-lived (≥6 hours) | 5.6 |

| 4-Amino-N-(2,6-dimethylphenyl)benzamide (Compound 2) | 4-amino, 2,6-dimethyl | Rapid N-acetylation | Short (t₁/₂ < 6 hours) | 1.7 |

| 4-Amino-3-methyl-N-(2,6-dimethylphenyl)benzamide (Compound 3) | 4-amino, 3-methyl, 2,6-dimethyl | Partial N-acetylation | Intermediate | 3.5 |

Pharmacological Effects

- Anticonvulsant Activity : While Compound 2 shows the lowest ED₅₀ (1.7 mg/kg) against maximal electroshock (MES) seizures, this compound (ED₅₀ = 5.6 mg/kg) exhibits prolonged efficacy due to metabolic stability .

- Hexobarbital Potentiation : this compound uniquely enhances hexobarbital-induced sleeping time in mice by 61% at 375 µg/kg, a property absent in Compounds 2 and 3. This suggests its dual role as an anticonvulsant and CNS modulator .

Structural and Supramolecular Comparisons

Steric and Electronic Effects

- Steric Hindrance: The ortho-methyl groups in this compound induce non-planar conformations in related compounds, as seen in 4-methoxybenzamidinium salts. This distortion reduces enzymatic accessibility, explaining its metabolic resistance .

- Hydrogen-Bonding Networks: Unlike 4-(Dimethylamino)benzohydrazide, which forms extensive hydrogen-bonded lattices, this compound’s structure prioritizes steric shielding over intermolecular interactions, further enhancing stability .

Functional Group Impact

- Amide vs.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 4-Methoxy-2,6-dimethylbenzamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling reactions between substituted benzoic acids and amines. For example, under acidic or basic hydrolysis, this compound can be cleaved to yield intermediates like 2-methoxybenzoic acid and 4-aminophenol (90% yield under 6M HCl reflux) . Catalytic methods using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are also effective for amide bond formation . Optimizing solvent polarity and temperature is critical for minimizing side reactions.

Q. How is this compound structurally characterized in crystallographic studies?

- Methodological Answer : X-ray crystallography reveals its supramolecular architecture, particularly hydrogen-bonding interactions. The benzamidinium cation forms N–H⋯O bonds with carboxylate anions, creating layered networks . Computational tools like DFT can further validate bond angles and torsion parameters derived from crystallographic data .

Q. What analytical techniques are recommended for purity assessment and stability testing?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (>95.0% purity threshold) is standard . Stability under acidic/basic conditions can be monitored via NMR to track hydrolysis products (e.g., 2-methoxybenzoic acid) . For isotopic labeling studies, mass spectrometry confirms deuterium incorporation (>98 atom% D) .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl or methoxy groups) impact metabolic stability and pharmacokinetics?

- Methodological Answer : Methyl groups ortho to the amino substituent sterically hinder N-acetylation, a common metabolic pathway. For instance, introducing two methyl groups (as in Compound 4 from ) eliminates detectable N-acetyl metabolites, prolonging plasma half-life (>6 hours in mice) . Comparative studies using LC-MS can quantify parent drug vs. metabolite ratios under varying substitution patterns.

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from divergent reaction conditions (e.g., reflux time, catalyst loading). Systematic replication using controlled parameters (e.g., 6M HCl vs. 1M NaOH) is essential . Statistical tools like ANOVA can isolate variables affecting yield, while tandem MS/MS identifies side products interfering with quantification.

Q. How does this compound function as a building block in supramolecular chemistry?

- Methodological Answer : The benzamidinium cation acts as a hydrogen-bond donor, forming stable adducts with organic anions (e.g., 2,6-dimethoxybenzoate). These interactions enable the design of crystalline frameworks with potential applications in molecular recognition or drug delivery . Lattice energy calculations and Hirshfeld surface analysis further elucidate packing efficiencies .

Q. What role does this compound play in anticonvulsant drug discovery?

- Methodological Answer : In vivo studies demonstrate its efficacy in antagonizing maximal electroshock (MES)-induced seizures (ED₅₀ = 1.7 mg/kg in mice) . Structure-activity relationship (SAR) models correlate methyl substitution with enhanced blood-brain barrier penetration. Microdialysis paired with behavioral assays can validate target engagement in CNS disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.